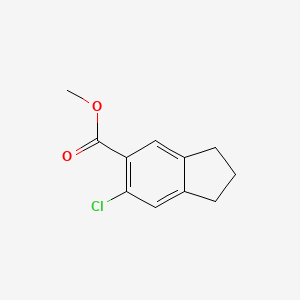

methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)9-5-7-3-2-4-8(7)6-10(9)12/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTFSSNVQJEERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCCC2=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate typically involves multi-step organic reactions. One common method starts with the oxidation of 1,2,3,4-tetrahydronaphthalene to form the corresponding ketone. This intermediate is then subjected to bromination, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate has shown promise in the field of medicinal chemistry due to its potential antiviral and anticancer properties. Research indicates that it can interact with specific enzymes and receptors, modulating their activity, which may lead to therapeutic effects against diseases such as cancer and viral infections .

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

- A study reported that this compound significantly reduced cell viability in human cancer cells through apoptosis induction. The IC50 values were determined for various cell types, indicating effective dose-response relationships .

Antiviral Potential

The compound has also exhibited antiviral activity against certain viral strains. Its mechanism may involve direct interference with viral replication processes or modulation of host cell responses to infection .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Case Study on Anticancer Activity

A peer-reviewed study highlighted that this compound effectively induced apoptosis in cancer cells. Researchers observed significant reductions in cell viability across multiple cancer cell lines, demonstrating its potential as a lead compound for anticancer drug development.

Antiviral Activity Research

Another research effort emphasized the compound's efficacy against specific viral infections. The study provided data on viral load reduction in treated cells compared to controls, suggesting its potential role in antiviral therapies.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural analogs differ in substituents at positions 5, 6, and the indene backbone. These modifications influence reactivity, solubility, and applications.

Key Observations :

- Chloro vs. Cyano Substituents: The chloro group in the target compound is less electron-withdrawing than the cyano group in YA2, which enhances photovoltaic efficiency in non-fullerene acceptors .

- Amino vs. Chloro: The (R)-2-amino derivative (compound 25) introduces chirality and hydrogen-bonding capacity, critical for binding to DDR1 kinases .

- Hydroxymethyl Modification : The hydroxymethyl group in the analog from increases polarity and aqueous solubility compared to the chloro-substituted compound .

Biological Activity

Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that has attracted significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in various fields.

Chemical Structure and Properties

This compound is classified as an indene derivative characterized by a chloro substituent at the 6th position and a carboxylate ester group at the 5th position. This structural configuration enhances its reactivity and biological activity compared to other indene derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and carboxylate groups are crucial for binding interactions, which can modulate protein conformation or enzyme activity. This interaction may lead to alterations in cellular pathways associated with various diseases, including cancer and viral infections.

Biological Activity

Research indicates that this compound exhibits antiviral and anticancer properties. The compound's ability to inhibit specific biological targets suggests its potential as a therapeutic agent in treating diseases characterized by dysregulated cellular pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth .

Antiviral Potential

In addition to its anticancer effects, this compound has demonstrated antiviral activity against certain viral strains. Its mechanism may involve direct interference with viral replication processes or modulation of host cell responses to infection.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in human cancer cell lines through apoptosis induction. The IC50 values were determined for various cell types, indicating effective dose-response relationships.

- Antiviral Activity Research : Another research effort highlighted the compound's efficacy against specific viral infections, showcasing its potential as a lead compound for developing antiviral therapies. The study provided data on viral load reduction in treated cells compared to controls.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Antiviral Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition; receptor modulation |

| Methyl 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylate | Moderate | No | Direct cytotoxicity |

| Methyl 5-chloro-2,3-dihydro-1H-indene-5-carboxylate | Low | Limited | Non-specific interactions |

Applications in Medicinal Chemistry and Agrochemicals

This compound serves as an important intermediate in organic synthesis and has potential applications in developing new pharmaceuticals and agrochemicals. Its unique reactivity allows for the formation of various derivatives that can enhance its biological activity or alter its pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acylation of 6-chloro-2,3-dihydro-1H-inden-1-one using methyl chloroformate or analogous reagents. A reported method involves refluxing the ketone precursor with a methylating agent (e.g., methyl allyl carbonate) in the presence of a base (e.g., NaH) to achieve yields of ~70–74% . Key variables include solvent polarity (e.g., ethyl acetate/pentane mixtures), reaction time (3–5 hours), and stoichiometric ratios (1:1.2 ketone:reagent). Monitoring via TLC (RF ~0.3 in pentane:ethyl acetate = 3:2) ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H NMR : Analyze ketone/enol tautomerism (if present) using δ 3.7–4.2 ppm for ester methyl groups and δ 2.5–3.5 ppm for dihydroindene protons. Variable-temperature NMR resolves dynamic equilibria (e.g., enol-ketone shifts) .

- Melting Point : Confirm purity via sharp melting points (e.g., 71.5–73.7°C for analogous derivatives) .

- Chromatography : Use RF values (e.g., 0.3 in pentane:ethyl acetate) to validate compound identity .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroform) .

- Waste Disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) for this compound be resolved?

- Methodology :

- Dynamic Effects : Perform variable-temperature NMR (e.g., 25°C to −40°C) to detect tautomeric equilibria or hindered rotation .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate coupling constants and compare with experimental data .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. What mechanistic insights explain the reactivity of the dihydroindene core in nucleophilic/electrophilic reactions?

- Methodology :

- Kinetic Studies : Track substituent effects (e.g., Cl vs. Br at position 6) on reaction rates using stopped-flow UV-Vis spectroscopy .

- Isotopic Tracers : Introduce 13C labels at the ester carbonyl to monitor acyl transfer pathways via 13C NMR .

- Theoretical Analysis : Apply Frontier Molecular Orbital (FMO) theory to predict regioselectivity in Diels-Alder reactions .

Q. How can computational tools predict the pharmacological potential of this compound derivatives?

- Methodology :

- Docking Simulations : Use AutoDock Vina to screen derivatives against anti-inflammatory targets (e.g., COX-2) based on structural analogs .

- QSAR Modeling : Train models on indene-carboxylate bioactivity datasets to correlate substituents (e.g., Cl, OMe) with IC50 values .

- MD Simulations : Assess membrane permeability via 100-ns simulations in lipid bilayers (e.g., CHARMM force field) .

Q. What strategies address low yields in multi-step syntheses of functionalized dihydroindene derivatives?

- Methodology :

- Intermediate Stabilization : Introduce electron-withdrawing groups (e.g., cyano) at position 2 to reduce side reactions during esterification .

- Flow Chemistry : Optimize residence time and mixing efficiency for exothermic steps (e.g., acylation) using microreactors .

- Catalytic Optimization : Screen Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to enhance C–C bond formation .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental melting points for this compound?

- Methodology :

- Purity Assessment : Repeat DSC analysis after recrystallization (e.g., from ethanol/water) to exclude impurities .

- Polymorphism Screening : Perform X-ray crystallography to identify stable crystalline forms .

- Thermodynamic Modeling : Compare calculated lattice energies (via Materials Studio) with experimental thermal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.